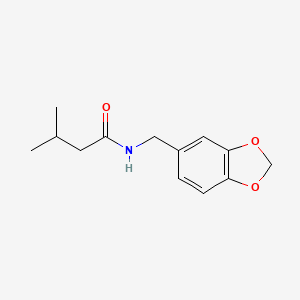
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide”. However, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling34.Molecular Structure Analysis
The molecular structure of “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” is not explicitly available. However, similar compounds have been analyzed56.Chemical Reactions Analysis
There’s no specific information available on the chemical reactions involving “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide”. However, similar compounds have been studied57.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” are not explicitly available. However, similar compounds have been analyzed910.Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Applications
Research has investigated the synthesis of compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-3-methylbutanamide, aiming to explore their potential therapeutic applications. For instance, studies have focused on the development of compounds that might exhibit anticancer, analgesic, or anti-inflammatory properties. The synthesis of novel N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, for example, has shown promise in inhibiting cancer cell growth, hinting at the potential of related compounds for therapeutic use in oncology (Stefely et al., 2010).
Drug Delivery Systems
The compound has also been explored as a component in drug delivery systems, particularly in the formulation of nanoparticles for sustained release of agricultural fungicides. This application underscores the versatility of N-(1,3-Benzodioxol-5-ylmethyl)-3-methylbutanamide derivatives in creating more efficient and targeted delivery mechanisms, potentially reducing environmental impact and enhancing effectiveness (Campos et al., 2015).
Enhancement of Chemical Reactions
Furthermore, derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-3-methylbutanamide have been utilized in the study of chemical reactions, particularly in the development of new synthetic methodologies. For example, the compound has been involved in metal-free oxidative arylmethylation cascades, highlighting its utility in advancing synthetic chemistry techniques and potentially leading to the development of new pharmaceuticals and materials (Tan et al., 2016).
Safety And Hazards
The safety and hazards associated with “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” are not known. However, similar compounds have safety data sheets available1112.
Zukünftige Richtungen
The future directions for “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” are not explicitly known. However, similar compounds have been proposed as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules38.
Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always consult with a qualified professional or researcher for the most accurate information.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)5-13(15)14-7-10-3-4-11-12(6-10)17-8-16-11/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXRYDNKTVYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)
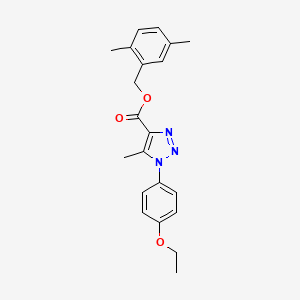
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)
![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)
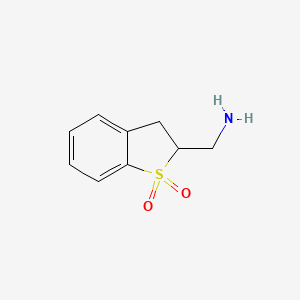
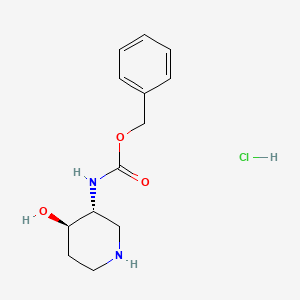
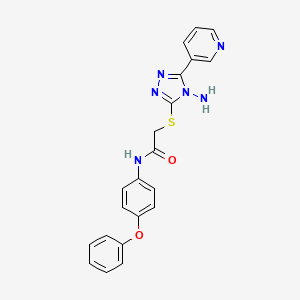
![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)
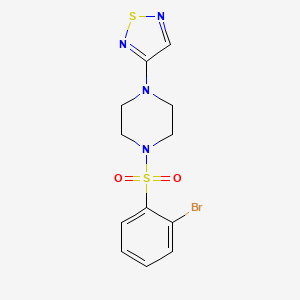
![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)

![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
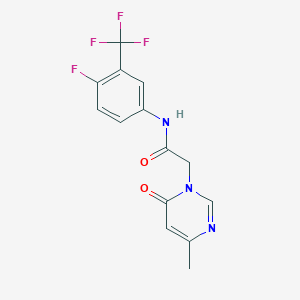
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)